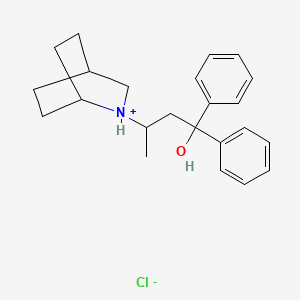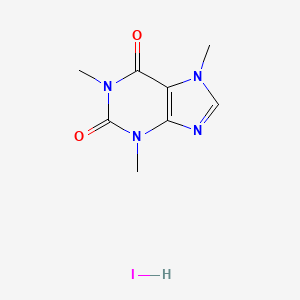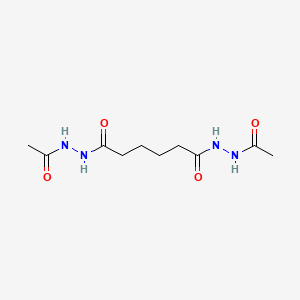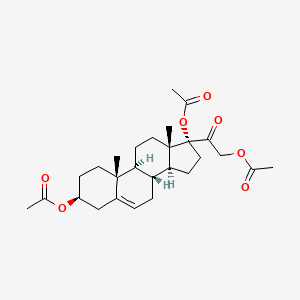
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) is a steroidal compound with significant biological and chemical properties It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at the 3beta, 17, and 21 positions, and acetate groups at the same positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) typically involves the acetylation of 3beta,17,21-Trihydroxypregn-5-en-20-one. The hydroxyl groups are converted to acetate groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation and to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal imbalances or as an anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing various cellular processes. It may also interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroidal compounds.
Comparación Con Compuestos Similares
Similar Compounds
3beta,17alpha,21-Trihydroxypregn-5-en-20-one: A similar compound with hydroxyl groups at the same positions but without the acetate groups.
3beta,11beta,17alpha,21-Tetrahydroxypregn-5-en-20-one: Another related compound with an additional hydroxyl group at the 11beta position.
3beta,17alpha-Dihydroxypregn-5-en-20-one: A compound with hydroxyl groups at the 3beta and 17alpha positions.
Uniqueness
3beta,17,21-Trihydroxypregn-5-en-20-one 3,17,21-tri(acetate) is unique due to the presence of three acetate groups, which can influence its chemical reactivity and biological activity. The acetylation of hydroxyl groups can also affect the compound’s solubility and stability, making it distinct from its non-acetylated counterparts.
Propiedades
Número CAS |
3517-33-7 |
|---|---|
Fórmula molecular |
C27H38O7 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
[2-[(3S,8R,9S,10R,13S,14S,17R)-3,17-diacetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H38O7/c1-16(28)32-15-24(31)27(34-18(3)30)13-10-23-21-7-6-19-14-20(33-17(2)29)8-11-25(19,4)22(21)9-12-26(23,27)5/h6,20-23H,7-15H2,1-5H3/t20-,21+,22-,23-,25-,26-,27-/m0/s1 |
Clave InChI |
RHVLWSXKCVDNIJ-YOEZIVMMSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
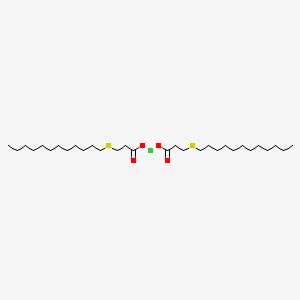
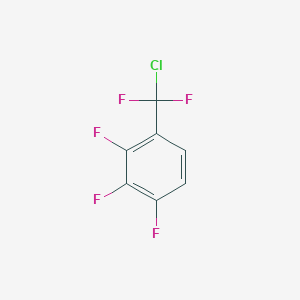

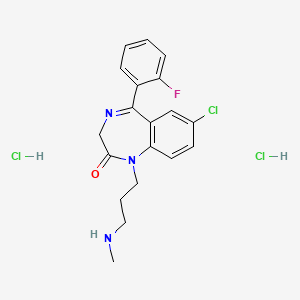
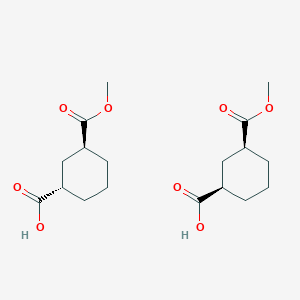
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
